Welcome to the BenchChem Online Store!
molecular formula C15H17NSi B1375435 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS No. 1315248-52-2

2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline

Cat. No. B1375435
M. Wt: 239.39 g/mol
InChI Key: LNIBCGCWBHXULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993767B2

Procedure details

In a sealed tube were introduced 6-bromo-2-methyl-quinoline (4.6 g, 21 mmol, 1 eq), PdCl2(PPh3)3 (727 mg, 1 mmol, 5% mol), copper iodide (197 mg, 1 mmol, 5% mol), and triphenylphosphine (1.1 g, 4.1 mmol, 20% mol). Then, DMF (35 mL) was added followed by diethylamine (6 mL, 62 mmol, 5 eq) and trimethylsilylacetylene (3.2 mL, 23 mmol, 1.1 eq). The mixture was refluxed overnight. After cooling down the solvent was evaporated and the crude product was purified by column chromatography (Florisil, Cyclohexane-AcOEt 95/5) and obtained as a white solid (4.2 g, 83%).
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh3)3
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(NCC)C.[CH3:37][Si:38]([C:41]#[CH:42])([CH3:40])[CH3:39]>[Cu](I)I.CN(C=O)C>[CH3:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([C:42]#[C:41][Si:38]([CH3:40])([CH3:39])[CH3:37])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C
Name
PdCl2(PPh3)3
Quantity
727 mg
Type
reactant
Smiles
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
197 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (Florisil, Cyclohexane-AcOEt 95/5)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=C(C=C2C=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.